2-Bromo-3-fluoro-6-methylbenzaldehyde
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Overview
Description
2-Bromo-3-fluoro-6-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-6-methylbenzaldehyde typically involves the bromination and fluorination of 3-methylbenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of advanced catalytic systems and controlled reaction conditions to achieve the desired substitution pattern on the benzene ring .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
Oxidation: Produces 2-Bromo-3-fluoro-6-methylbenzoic acid.
Reduction: Yields 2-Bromo-3-fluoro-6-methylbenzyl alcohol.
Substitution: Results in various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
2-Bromo-3-fluoro-6-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-6-methylbenzaldehyde involves its reactivity towards various nucleophiles and electrophiles. The presence of bromine and fluorine atoms enhances its electrophilic character, making it a suitable candidate for substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylbenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.
3-Fluoro-2-methylbenzaldehyde: Lacks the bromine atom, affecting its chemical behavior.
2-Bromo-3-methylbenzaldehyde: Lacks the fluorine atom, leading to variations in its reactivity
Uniqueness
2-Bromo-3-fluoro-6-methylbenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This dual substitution pattern imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C8H6BrFO |
---|---|
Molecular Weight |
217.03 g/mol |
IUPAC Name |
2-bromo-3-fluoro-6-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-3-7(10)8(9)6(5)4-11/h2-4H,1H3 |
InChI Key |
LCZKECVHONRYFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)Br)C=O |
Origin of Product |
United States |
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